molecular formula C20H30O B135769 13-cis-Retinol CAS No. 2052-63-3

13-cis-Retinol

Cat. No. B135769
CAS RN: 2052-63-3
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-HWCYFHEPSA-N
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Description

13-cis-Retinol, also known as isotretinoin, is a synthetic analog of vitamin A that has been extensively studied for its therapeutic effects in dermatological conditions and its role as a biological response modifier in the prevention and treatment of cancer. It is a naturally occurring compound in human serum and has been shown to be effective in treating conditions such as oral leukoplakia and acne by inducing apoptosis and cell cycle arrest in sebocytes .

Synthesis Analysis

The synthesis of 13-cis-Retinol can occur endogenously within the human body. Human small intestine can isomerize all-trans-retinoic acid to 13-cis-retinoic acid, which is the predominant cis isomer after incubation of intestinal mucosa homogenates with all-trans-retinoic acid . Additionally, enzymatic formation of 13-cis-retinal from isomers of β-carotene has been observed in rat liver and intestine, suggesting a natural metabolic pathway for the synthesis of 13-cis-retinol .

Molecular Structure Analysis

13-cis-Retinol exhibits low binding affinity for cellular retinoic acid binding proteins and nuclear retinoid receptors, which suggests that it may act as a pro-drug that exerts its effects after isomerization to all-trans retinoic acid . This isomerization is selective and occurs in the intracellular compartment of certain cell types, such as SZ95 sebocytes .

Chemical Reactions Analysis

The major metabolic pathway of 13-cis-retinoic acid in humans involves oxidation at C4 of the cyclohexenyl group to form 4-oxo-13-cis-retinoic acid, which is the major metabolite found in human blood . Isomerization to all-trans retinoic acid is also a significant reaction, particularly in specific cell types like sebocytes, and this process is thought to contribute to the pharmacological activity of 13-cis-retinoic acid .

Physical and Chemical Properties Analysis

13-cis-Retinol has a long terminal half-life, which may be due to biliary excretion and enterohepatic circulation . The pharmacokinetics of 13-cis-retinoic acid show variable peak plasma concentrations, suggesting irregular gastrointestinal absorption . The teratogenicity of 13-cis-retinoic acid in mice is low compared to its all-trans isomer, which correlates with lower embryo concentrations during organogenesis .

Scientific Research Applications

Gene Regulation and Dermatologic Applications

13-cis-Retinoic acid, a naturally occurring retinoid, has significant applications in dermatology, despite its lower gene regulatory activity compared to other isomers like all-trans and 9-cis retinoic acid. It is used pharmacologically for various dermatologic conditions and is believed to act through isomerization to more active forms or potentially through inhibiting enzymes needed for steroid metabolism and interacting with membrane receptors (Blaner, 2001).

Role in Neuroblastoma Treatment

High-dose 13-cis-retinoic acid has been used effectively in treating high-risk neuroblastoma. It aids in the arrest of cell growth and differentiation of human neuroblastoma cell lines, significantly improving event-free survival post-intensive chemoradiotherapy (Reynolds et al., 2003).

Enzymatic Mechanism in Brain Neurochemistry

13-cis Retinoic acid may influence brain neurochemical systems. Studies have identified an enzyme, 13-cis isomerohydrolase, in zebrafish brain, which generates 13-cis retinol, potentially playing a role in the generation of 13-cis-retinoic acid and modulation of neuronal functions in the brain (Takahashi et al., 2011).

Interaction with ABC Transporters

13-cis-retinoic acid interacts with ABC transporters like P-glycoprotein and ABCG2, affecting tissue distribution of various compounds. It inhibits these transporters' mediated substrate transport and ATPase activity, suggesting potential applications in drug targeting and delivery (Tarapcsák et al., 2017).

Cancer Treatment and Prevention

The retinoids, including 13-cis-retinoic acid, are explored for their roles in cancer prevention and treatment. They function through binding to nuclear retinoic acid receptors, which are often compromised in neoplastic transformation. Their usage has shown success in leukemia treatment and potential in breast cancer prevention, indicating their broad applications in oncology (Connolly et al., 2013).

Safety And Hazards

13-cis-Retinol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIPGXGPPPQFEQ-HWCYFHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317301
Record name 13-cis-Retinol
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Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-cis Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

13-cis-Retinol

CAS RN

2052-63-3
Record name 13-cis-Retinol
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Record name Retinol, (13Z)-
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Record name 13-cis-Retinol
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Record name 13-cis-Retinol
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Record name RETINOL, (13Z)-
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Record name 13-cis Retinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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